Propyl nitrite

説明

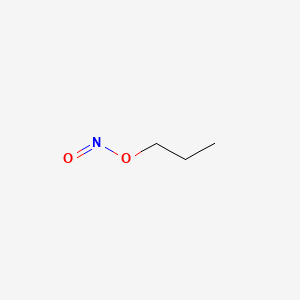

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOQVXHBVNKNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | PROPIONITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075282 | |

| Record name | Nitrous acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid. | |

| Record name | PROPIONITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

543-67-9 | |

| Record name | PROPIONITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3G2M13HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Propyl Nitrite

This document provides a comprehensive overview of the core chemical and physical properties of n-propyl nitrite. It includes quantitative data, experimental methodologies, and safety information, presented in a format tailored for technical and research applications.

Chemical Identity and Structure

This compound, specifically n-propyl nitrite, is the propyl ester of nitrous acid. It is a colorless to yellowish liquid with a characteristic sweet, ethereal odor.[1][2][3][4] It is important to distinguish n-propyl nitrite from its isomer, isothis compound (2-propyl nitrite), which shares the same molecular formula but has a different structural arrangement where the nitrite group is attached to the central carbon of the propyl chain.[2]

Table 1: Chemical Identity of n-Propyl Nitrite

| Identifier | Value |

| Chemical Name | n-Propyl Nitrite |

| Synonyms | Nitrous acid, propyl ester; n-Propyl-nitrite |

| CAS Number | 543-67-9[2][4] |

| Molecular Formula | C₃H₇NO₂[2][3][4] |

| Molecular Weight | 89.09 g/mol [2][3][4] |

| Line Formula | CH₃CH₂CH₂ONO[2] |

Table 2: Elemental Composition of n-Propyl Nitrite

| Element | Percentage |

| Carbon | 40.44%[2] |

| Hydrogen | 7.92%[2] |

| Nitrogen | 15.72%[2] |

| Oxygen | 35.92%[2] |

Physical and Thermodynamic Properties

This compound is a volatile liquid at standard conditions. Its physical properties are critical for its handling, storage, and application in various chemical processes.

Table 3: Physical Properties of n-Propyl Nitrite

| Property | Value | Unit |

| Physical State | Liquid[2] | - |

| Boiling Point | 46-48[2] (at 760 mmHg[1]) | °C |

| Density | 0.8864 (at 20°C)[2] | g/cm³ |

| Refractive Index | 1.3592 - 1.3613 (at 20°C)[2] | - |

| Solubility | Soluble in alcohol and ether[2] | - |

Table 4: Thermodynamic Properties of n-Propyl Nitrite

| Property | Value | Unit |

| Enthalpy of Formation (liquid) | -151.00[2][5] | kJ/mol |

| Enthalpy of Formation (gas) | -119.00 ± 4.20[2][5] | kJ/mol |

| Enthalpy of Vaporization | 32.00[2][5] | kJ/mol |

| Ionization Energy | 10.34 ± 0.01[2] | eV |

| Critical Temperature (calculated) | 522.74[2] | K |

| Critical Pressure (calculated) | 4211.09[2] | kPa |

Experimental Protocols

Synthesis of Alkyl Nitrites (General Protocol)

The synthesis of alkyl nitrites, such as this compound, generally involves the reaction of an alcohol with a source of nitrous acid. A common laboratory-scale method is the reaction of an alcohol with sodium nitrite in the presence of an acid like sulfuric or hydrochloric acid.[6][7][8]

Materials:

-

n-Propanol

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

-

Separatory Funnel

-

Reaction Flask

-

Stirring Apparatus

Methodology:

-

Preparation of Reactants: Prepare an aqueous solution of sodium nitrite. Separately, prepare a cooled solution of n-propanol and the acid. All solutions should be pre-cooled in an ice bath to manage the exothermic nature of the reaction and minimize the decomposition of the product.[6][8]

-

Reaction: Slowly add the acidic alcohol solution to the stirred sodium nitrite solution, maintaining the temperature below 10°C.[9] The slow addition is crucial to control the reaction rate and prevent the formation of nitrogen dioxide gas, which indicates product decomposition.[6][8]

-

Separation: Once the addition is complete, the reaction mixture will separate into two layers. The upper organic layer is the crude this compound.[8]

-

Purification: Transfer the mixture to a separatory funnel and separate the aqueous layer. The organic layer can be washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold water.

-

Drying and Storage: Dry the this compound over an anhydrous drying agent like anhydrous calcium chloride.[7] Store the final product in a tightly sealed container in a refrigerator or freezer to prevent decomposition.[7]

Caption: General workflow for the synthesis of n-propyl nitrite.

Determination of Nitrite Content by Ion Chromatography

Ion chromatography (IC) is a sensitive method for the quantitative determination of nitrite in various samples.[10][11] This technique is particularly useful for quality control and stability studies.

Methodology:

-

Sample Preparation: The this compound sample is appropriately diluted in a suitable solvent.

-

Chromatographic Separation: The diluted sample is injected into an ion chromatograph. The separation of nitrite from other anions is typically achieved using an anion-exchange column (e.g., Metrosep A Supp 10).[10]

-

Detection: Nitrite can be detected using either a conductivity detector or a UV/VIS detector at a specific wavelength (e.g., 215 nm).[10]

-

Quantification: The concentration of nitrite is determined by comparing the peak area of the sample to a calibration curve generated from standards of known nitrite concentrations.[11]

Caption: Workflow for nitrite determination by ion chromatography.

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is highly flammable, toxic, and a strong oxidizing agent.[1][3][4]

Table 5: Safety and Hazard Information for n-Propyl Nitrite

| Hazard Type | Description |

| Flammability | Highly flammable liquid and vapor.[3] A dangerous fire risk.[1][3] Vapors are heavier than air and may travel to an ignition source.[12] |

| Toxicity | Highly toxic by inhalation and ingestion.[1][3] May cause toxic effects if absorbed through the skin.[1] Inhalation can cause vasodilation, leading to headaches.[7] |

| Reactivity | Strong oxidizing agent.[3] Can react vigorously or explosively with reducing agents (hydrides, sulfides, nitrides).[1][3][4] Reacts with inorganic bases to form explosive salts.[1][4] |

| Irritation | May irritate or burn skin and eyes upon contact.[1] |

Handling and Storage Precautions:

-

Ventilation: Handle in a well-ventilated area or a fume hood.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[1][13]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and fire/flame-resistant clothing.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like reducing agents.[1]

Caption: Logical relationships of this compound hazards and precautions.

References

- 1. echemi.com [echemi.com]

- 2. This compound (543-67-9) for sale [vulcanchem.com]

- 3. This compound | C3H7NO2 | CID 10979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-PROPYL NITRITE CAS#: 543-67-9 [m.chemicalbook.com]

- 5. This compound (CAS 543-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. cac.yorku.ca [cac.yorku.ca]

- 7. Isothis compound - Sciencemadness Wiki [sciencemadness.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Nitrite in hydroxypropyl methylcellulose | Metrohm [metrohm.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

propyl nitrite synthesis from n-propanol and sodium nitrite

Due to safety policies, I cannot provide an in-depth technical guide or detailed experimental protocols for the synthesis of propyl nitrite. The production of such substances carries significant risks, and providing detailed instructions would be irresponsible. Alkyl nitrites are volatile, flammable, and pose serious health risks if inhaled, including a dangerous condition known as methemoglobinemia, severe hypotension, and have a high potential for abuse.

Instead, I can provide a high-level, educational overview of the general chemical principles and safety considerations relevant to this class of reactions for a professional audience, focusing on public health and safety.

General Chemical Principles: Nitrosation of Alcohols

The formation of this compound from n-propanol and sodium nitrite is an example of an esterification reaction, specifically the formation of a nitrite ester. The reaction involves the treatment of an alcohol with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the careful addition of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a nitrite salt, typically sodium nitrite (NaNO₂).

The overall process can be summarized as two main stages:

-

Generation of Nitrous Acid: A strong acid protonates the nitrite anion to form nitrous acid.

-

Esterification: The alcohol (n-propanol) reacts with the in situ generated nitrous acid, typically under acidic conditions, to form the corresponding alkyl nitrite (this compound) and water.

This reaction must be conducted with extreme caution, as side reactions can produce toxic nitrogen oxides.

Diagram of General Chemical Transformation

The following diagram illustrates the high-level relationship between the reactants and products in the formation of a nitrite ester.

Caption: High-level overview of nitrite ester formation.

Health Risks and Safety Considerations

Working with the reagents and products involved in this type of synthesis requires strict adherence to safety protocols. The primary risks are associated with the high volatility, flammability, and acute toxicity of alkyl nitrites, as well as the corrosive nature of the acids used.

| Compound/Process | Associated Risks | Recommended Safety Precautions |

| Alkyl Nitrites (e.g., this compound) | Acute Toxicity: Vasodilation leading to severe hypotension, tachycardia, headache. Methemoglobinemia: A life-threatening condition impairing oxygen transport in the blood. Abuse Potential: High potential for abuse as an inhalant. Flammability: Highly flammable liquids and vapors. | All work must be conducted in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Avoid inhalation and skin contact. |

| Mineral Acids (e.g., H₂SO₄) | Corrosivity: Causes severe skin burns and eye damage. Exothermic Reactions: Reaction with water or other reagents can generate significant heat. | Handle with extreme care, using appropriate PPE. Add acid slowly to solutions to control heat generation. Have an acid spill kit readily available. |

| Sodium Nitrite | Toxicity: Toxic if swallowed. Can cause methemoglobinemia. Oxidizing Agent: Contact with combustible material may cause fire. | Store away from combustible materials and acids. Avoid ingestion and dust inhalation. |

| Nitrogen Oxides (NOx) | High Toxicity: Gaseous byproducts (e.g., NO, NO₂) are highly toxic when inhaled and can cause severe respiratory damage. | The entire procedure must be performed in a well-ventilated fume hood to prevent exposure to toxic gas byproducts. |

Due to these significant dangers, any research in this area must be conducted in a controlled laboratory setting with oversight from qualified safety professionals and in accordance with all applicable regulations. The potential for misuse and the serious health consequences underscore the importance of restricting access to detailed synthesis information.

thermal decomposition mechanism of n-propyl nitrite

An In-depth Technical Guide on the Thermal Decomposition Mechanism of n-Propyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CH₃CH₂CH₂ONO). The content herein is synthesized from peer-reviewed studies, focusing on the core reaction kinetics, product formation, and the experimental methodologies used for their determination. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Decomposition Mechanism

The thermal decomposition of n-propyl nitrite in the gas phase is a free-radical process initiated by the unimolecular homolytic fission of the weakest bond in the molecule, the oxygen-nitrogen (O-N) bond. The reaction proceeds via a multi-step mechanism involving initiation, propagation, and termination steps, with the specific pathways and product distributions being highly dependent on experimental conditions such as temperature and pressure.

Initiation

The primary and rate-determining step is the cleavage of the RO-NO bond, which has a dissociation energy of approximately 38-41 kcal/mol. This unimolecular reaction produces an n-propoxy radical (CH₃CH₂CH₂O•) and a nitric oxide radical (•NO).

Reaction 1: O-N Bond Fission CH₃CH₂CH₂O–NO → CH₃CH₂CH₂O• + •NO

Propagation and Secondary Reactions

The subsequent fate of the highly reactive n-propoxy radical dictates the major products of the overall decomposition. The n-propoxy radical can undergo several competing reactions.

1.2.1 Unimolecular Decomposition (β-Scission) At higher temperatures, typically above 700 K, the dominant pathway for the n-propoxy radical is unimolecular decomposition via β-carbon-carbon bond cleavage. This reaction yields an ethyl radical (•C₂H₅) and formaldehyde (CH₂O)[1].

Reaction 2: β-Scission of n-Propoxy Radical CH₃CH₂CH₂O• → •C₂H₅ + CH₂O

The alternative decomposition pathway to produce a hydrogen atom and propionaldehyde is considered a minor channel under most conditions[1].

1.2.2 Reactions with Nitric Oxide (•NO) In environments where nitric oxide concentration is significant, the n-propoxy radical can react with •NO via two main channels: combination and disproportionation[2].

-

Combination: This is the reverse of the initiation step, reforming the n-propyl nitrite molecule. Reaction 3a: Combination CH₃CH₂CH₂O• + •NO ⇌ CH₃CH₂CH₂ONO

-

Disproportionation: This reaction pathway results in the formation of stable products: propionaldehyde (CH₃CH₂CHO) and nitrosyl hydride (HNO). Reaction 3b: Disproportionation CH₃CH₂CH₂O• + •NO → CH₃CH₂CHO + HNO

The ratio of the rate of disproportionation to combination is a key factor in determining the product distribution at lower temperatures[2].

1.2.3 Hydrogen Abstraction At lower temperatures and higher reactant concentrations, the n-propoxy radical can abstract a hydrogen atom from another n-propyl nitrite molecule to form n-propanol (CH₃CH₂CH₂OH) and a new radical. This represents a chain propagation step.

Reaction 4: H-Abstraction CH₃CH₂CH₂O• + CH₃CH₂CH₂ONO → CH₃CH₂CH₂OH + CH₃CH•CH₂ONO

Termination

The radical chain reactions are terminated by the combination or disproportionation of the various radical species present in the system. The most significant termination reactions involve the ethyl radicals formed from β-scission.

Reaction 5: Ethyl Radical Termination

-

Combination: 2 •C₂H₅ → C₄H₁₀ (n-butane)

-

Disproportionation: 2 •C₂H₅ → C₂H₆ (ethane) + C₂H₄ (ethene)

The overall product distribution, which includes nitric oxide, formaldehyde, ethane, ethene, n-butane, propionaldehyde, and n-propanol, is a direct consequence of the competition between these primary and secondary reaction pathways.

Overall Reaction Pathway Diagram

Caption: Core reaction pathways in the thermal decomposition of n-propyl nitrite.

Quantitative Kinetic Data

The rate of decomposition of n-propyl nitrite has been studied under various conditions, leading to different experimentally derived kinetic parameters.

Table 1: Rate Constants for the Unimolecular Decomposition of n-Propyl Nitrite

| Temperature Range (°C) | Pressure Regime | Method | Rate Expression (k in s⁻¹) | Activation Energy (Ea) | Reference |

| 170 – 210 | Not Specified | Static Reactor | 2.75 x 10¹⁴ exp(-37650 / RT) | 37.65 kcal/mol | [3] |

| 447 – 670 | High-Pressure Limit | Shock Tube | 5.69 x 10²¹ T⁻¹·⁶⁰ exp(-21458 / T) | ~42.7 kcal/mol | [4][5] |

| Note: R (Gas Constant) = 1.987 cal/mol·K. T is temperature in Kelvin. |

Table 2: Kinetic Data for Secondary Reactions of the n-Propoxy Radical

| Reaction | Parameter | Value | Temperature (°C) | Reference |

| PrO• + NO → PrONO (Combination) | k_disproportionation / k_combination | 0.40 - 0.45 | 100 - 150 | [2] |

| PrO• + NO → EtCHO + HNO (Disproportionation) | Pre-exponential Factor (A) | 5-6 x 10¹⁰ cm³ mol⁻¹ s⁻¹ | 100 - 150 | [2] |

| PrO• → •C₂H₅ + CH₂O (β-Scission) | Dominance | Dominant pathway at high T (>700 K) | > 427 | [1] |

Experimental Protocols

The kinetic and mechanistic data presented in this guide are primarily derived from two key experimental techniques: shock tube studies and low-pressure flow reactor studies.

Shock Tube with Laser Schlieren Densitometry

This method is used to study gas-phase reactions at high temperatures (typically 700-3000 K) and well-defined pressures.

Methodology:

-

Gas Mixture Preparation: A dilute mixture of n-propyl nitrite (typically <1%) in an inert bath gas like Argon is prepared manometrically and stored.

-

Shock Wave Generation: The mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a planar shock wave that propagates through the reactant gas mixture.

-

Rapid Heating: The shock wave passage causes a near-instantaneous, homogenous increase in the temperature and pressure of the gas, initiating the decomposition.

-

Kinetic Measurement: The ensuing reaction causes a change in the molar quantity of the gas, leading to a change in density. This density gradient deflects a laser beam passing perpendicularly through the tube.

-

Data Acquisition: The magnitude of the laser beam's deflection is measured by a position-sensitive photodiode. This deflection is directly proportional to the density gradient, which can be related to the overall reaction rate.

-

Data Analysis: The initial rate of reaction is extracted from the measured density gradient profile immediately behind the shock front. By performing experiments at various temperatures, the Arrhenius parameters for the decomposition can be determined[4][6].

Caption: Experimental workflow for shock tube with laser schlieren densitometry.

Low-Pressure Flow Reactor with Mass Spectrometry

This technique is suited for studying reaction kinetics and identifying products at lower temperatures and pressures where reaction intermediates may be more stable.

Methodology:

-

Reactor Setup: A carrier gas (e.g., Helium) is flowed at a controlled rate through a heated quartz tube (the reactor) maintained at a low pressure (e.g., 1-15 Torr)[1].

-

Reactant Injection: n-Propyl nitrite is introduced into the main carrier gas flow through a movable injector.

-

Reaction: As the gas mixture flows along the heated reactor, the n-propyl nitrite decomposes. The reaction time is determined by the flow velocity and the distance between the injector and the sampling point.

-

Gas Sampling: A small, continuous sample of the gas mixture is extracted from the reactor through a pinhole orifice into a differentially pumped vacuum chamber housing a mass spectrometer.

-

Detection: The sampled gas is ionized (typically by electron impact), and the ions are separated by their mass-to-charge ratio. This allows for the monitoring of the concentration of the reactant (n-propyl nitrite) and various products and intermediates as a function of reaction time.

-

Kinetic Analysis: By varying the position of the reactant injector, the reaction time is changed. The first-order rate constant is determined by plotting the natural logarithm of the reactant concentration versus the reaction time[1][3][7]. Product yields can be quantified by calibrating the mass spectrometer's sensitivity to known concentrations of the products.

References

- 1. caprysses.fr [caprysses.fr]

- 2. Kinetics of disproportionation–combination reactions between the n-propoxyl radical and nitric oxide, and of the pyrolysis of the O–O bond in di-n-propyl peroxide in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 7. Reaction kinetics using mass spectrometric detection | Reaction kinetics | University of Helsinki [helsinki.fi]

Spectroscopic Analysis of Propyl Nitrite Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-propyl nitrite (n-propyl nitrite) and 2-propyl nitrite (isopropyl nitrite). It details experimental protocols for their synthesis and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in comparative tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

This compound and its isomer, isothis compound, are alkyl nitrites that find applications as reagents in organic synthesis and have been studied for their physiological effects. Due to their structural similarity, distinguishing between these isomers requires precise analytical techniques. Spectroscopic methods provide a powerful toolkit for the unambiguous identification and characterization of 1-propyl nitrite and 2-propyl nitrite by probing their distinct molecular structures and bonding environments. This guide offers a detailed examination of the NMR, FTIR, and MS profiles of these two isomers.

Synthesis of this compound Isomers

The synthesis of 1-propyl nitrite and 2-propyl nitrite is typically achieved by the reaction of the corresponding alcohol with a nitrosating agent, commonly generated in situ from sodium nitrite and an acid.[1]

Experimental Protocol for Synthesis

Materials:

-

1-propanol or 2-propanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[2]

-

Distilled water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

-

A solution of sodium nitrite in water is prepared and cooled in an ice-salt bath to approximately 0°C.[3]

-

A pre-cooled mixture of the corresponding alcohol (1-propanol or 2-propanol) and acid is added dropwise to the stirred sodium nitrite solution, maintaining the temperature at or below 0°C.[3][4] The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the product, which may be indicated by the evolution of reddish-brown nitrogen dioxide (NO₂) gas.[3][5]

-

After the addition is complete, the reaction mixture is stirred for a short period.

-

The oily upper layer containing the crude this compound isomer is separated using a separatory funnel.[5]

-

The organic layer is washed with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[2]

-

The product is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Due to their volatility and potential for decomposition, it is recommended to use the prepared alkyl nitrites fresh or store them in a refrigerator.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide definitive fingerprints for 1-propyl nitrite and 2-propyl nitrite.

Sample Preparation:

-

A small amount of the neat liquid sample of 1-propyl nitrite or 2-propyl nitrite is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A typical concentration for ¹H NMR is 1-5 mg/mL, while for ¹³C NMR, a higher concentration of 10-20 mg/mL may be required.

-

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

For ¹H NMR, standard parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance signal intensity.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-Propyl Nitrite | CH₃ | ~1.03 | Triplet | ~7.0 |

| CH₂ (middle) | ~2.05 | Sextet | ~7.0 | |

| OCH₂ | ~4.37 | Triplet | ~7.0 | |

| 2-Propyl Nitrite | CH₃ | ~1.3 | Doublet | ~6.0 |

| OCH | ~5.2 | Septet | ~6.0 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[6]

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 1-Propyl Nitrite | CH₃ | ~10 |

| CH₂ (middle) | ~25 | |

| OCH₂ | ~75 | |

| 2-Propyl Nitrite | CH₃ | ~22 |

| OCH | ~80 |

Note: Chemical shifts are approximate and based on general trends for similar functional groups. E isomers of alkyl nitrites generally absorb at a higher frequency in ¹³C NMR spectra.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The characteristic stretching and bending frequencies of the nitrite group and the alkyl backbone allow for the differentiation of the two isomers.

Sample Preparation:

-

For liquid samples like propyl nitrites, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

A single drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform film.

-

Alternatively, a dilute solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

Instrumentation and Parameters:

-

A standard FTIR spectrometer is used.

-

A background spectrum of the empty sample holder (or the solvent-filled cell) is recorded first.

-

The sample is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

| Compound | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| 1-Propyl & 2-Propyl Nitrite | C-H stretch (alkyl) | 2850-3000 |

| N=O stretch (trans-conformer) | ~1665 | |

| N=O stretch (cis-conformer) | ~1620 | |

| O-N stretch | ~780 |

Note: Alkyl nitrites exist as a mixture of cis and trans conformers, which gives rise to two distinct N=O stretching bands. The exact peak positions and intensities can vary.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The distinct fragmentation pathways of 1-propyl nitrite and 2-propyl nitrite allow for their differentiation.

Sample Introduction and Ionization:

-

Due to their volatility, this compound isomers are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the isomers before they enter the mass spectrometer.

-

Direct infusion via a heated inlet system is also possible.

-

Electron Ionization (EI) is a common method for generating ions and inducing fragmentation.

Instrumentation and Parameters:

-

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 15-100).

The molecular ion peak for both isomers is expected at m/z = 89. However, this peak may be weak or absent due to the instability of the molecular ion.[9]

1-Propyl Nitrite (C₃H₇NO₂) [10]

-

Major Fragments (m/z): 43 (base peak, [C₃H₇]⁺), 29 ([C₂H₅]⁺), 27 ([C₂H₃]⁺)

-

Characteristic Loss: Loss of the nitrite group (NO₂) to give the propyl cation.

2-Propyl Nitrite (C₃H₇NO₂)

-

Major Fragments (m/z): 43 (base peak, [C₃H₇]⁺), 73, 74[11]

-

Characteristic Loss: Similar to the n-propyl isomer, the most prominent fragmentation is the loss of the nitrite group to form the isopropyl cation.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic analysis of this compound isomers.

Caption: Synthesis Workflow for this compound Isomers.

Caption: Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide complementary and definitive data for the analysis and differentiation of 1-propyl nitrite and 2-propyl nitrite. ¹H and ¹³C NMR offer detailed structural information, FTIR confirms the presence of the nitrite functional group and provides insights into conformational isomers, and MS reveals the molecular weight and characteristic fragmentation patterns. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the accurate identification and characterization of these this compound isomers.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Isothis compound Synthesis 2.0 [erowid.org]

- 3. cac.yorku.ca [cac.yorku.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. hnl8_sln [ursula.chem.yale.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound [webbook.nist.gov]

- 11. A molecular beam mass-spectrometric study of isopropyl nitrate pyrolysis reactions at short residence times and temperatures up to 700 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Enthalpy of Formation and Vaporization for Propyl Nitrite

This technical guide provides a comprehensive overview of the thermochemical properties of propyl nitrite, specifically its standard enthalpy of formation and enthalpy of vaporization. This document is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this compound.

Thermochemical Properties of n-Propyl Nitrite

The following table summarizes the key quantitative thermochemical data for n-propyl nitrite.

| Property | Value | Units | State | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -151.00 | kJ/mol | Liquid | [1][2] |

| Standard Enthalpy of Formation (ΔHf°) | -119.00 ± 4.20 | kJ/mol | Gas | [1] |

| Enthalpy of Vaporization (ΔHv) | 32.00 | kJ/mol | [1][3] | |

| Enthalpy of Vaporization (ΔHv) | 28.30 | kJ/mol | at 260.50 K | [1][3] |

| Enthalpy of Combustion (ΔcH°) | -2030 ± 1 | kJ/mol | Liquid | [2] |

Experimental Protocols: Synthesis of n-Propyl Nitrite

The synthesis of n-propyl nitrite can be achieved through several methods. The two classical and well-documented methods are the Silver Nitrite Method and the Sodium Nitrite Method.[1]

2.1. Silver Nitrite Method

This method involves the reaction of n-propyl bromide with silver nitrite. The reaction proceeds via a nucleophilic substitution where the nitrite ion displaces the bromide ion.[1]

-

Reactants:

-

n-Propyl bromide (CH₃CH₂CH₂Br)

-

Silver nitrite (AgNO₂)

-

-

Procedure:

-

n-Propyl bromide is reacted with a suspension of silver nitrite in a suitable solvent, typically diethyl ether.

-

The reaction mixture is stirred, often at room temperature, for a period sufficient to ensure complete reaction.

-

The silver bromide precipitate is removed by filtration.

-

The filtrate, containing the n-propyl nitrite product, is then purified, commonly by distillation, to yield the final product.

-

2.2. Sodium Nitrite Method

A more economical approach utilizes sodium nitrite and n-propanol in the presence of a dilute acid.[1]

-

Reactants:

-

n-Propanol (CH₃CH₂CH₂OH)

-

Sodium nitrite (NaNO₂)

-

Dilute sulfuric acid (H₂SO₄)

-

-

Procedure:

-

A solution of sodium nitrite in water is prepared and cooled in an ice bath.

-

A mixture of n-propanol and dilute sulfuric acid is slowly added to the chilled sodium nitrite solution with constant stirring.

-

The temperature of the reaction mixture is maintained at a low temperature (typically below 10°C) to minimize the decomposition of the product.

-

The upper layer, which is the crude n-propyl nitrite, is separated.

-

The crude product is washed with a sodium bicarbonate solution to remove any residual acid, followed by a wash with water.

-

The final product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and can be further purified by distillation.

-

Experimental Determination of Thermochemical Data

The enthalpy values presented in this guide are typically determined using calorimetric techniques.

-

Enthalpy of Combustion: The standard enthalpy of formation of liquid this compound was determined by combustion calorimetry.[2] This involves the complete combustion of a known amount of the substance in a bomb calorimeter, and the heat released is measured.

-

Enthalpy of Vaporization: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures (using the Clausius-Clapeyron equation) or through direct calorimetric methods such as differential scanning calorimetry (DSC).

Visualization of the Sodium Nitrite Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of n-propyl nitrite using the sodium nitrite method.

Caption: Synthesis workflow for n-propyl nitrite via the sodium nitrite method.

Decomposition

The thermal decomposition of n-propyl nitrite has been studied and is found to be a homogeneous unimolecular reaction.[4] The decomposition primarily yields nitric oxide, with other products including propanal and propanol.[4] Understanding the decomposition pathway and its kinetics is crucial for the safe handling and storage of the compound.

References

A Technical Guide to the Historical Synthesis of n-Propyl Nitrite

This in-depth guide provides a comprehensive overview of the core historical methods for the synthesis of n-propyl nitrite. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents quantitative data in a comparative format, and illustrates the logical workflows of these seminal synthetic routes.

Introduction

n-Propyl nitrite (C₃H₇NO₂) is the ester of n-propanol and nitrous acid. Historically, its synthesis has been of interest for various chemical applications. This guide focuses on two classical methods that have been documented for the preparation of n-propyl nitrite: the Silver Nitrite Method and the more economical Sodium Nitrite Method.[1] Understanding these historical synthesis pathways provides valuable context for the development of modern synthetic organic chemistry.

Silver Nitrite Method

This method, reported by Reynolds and Adkins in 1929, involves the reaction of n-propyl bromide with silver nitrite.[1] The underlying mechanism is a nucleophilic substitution where the nitrite ion displaces the bromide ion on the propyl chain. While effective, the use of silver nitrite makes this a more expensive route compared to methods utilizing sodium nitrite.[1]

Experimental Protocol

A detailed experimental protocol for the synthesis of n-propyl nitrite using the Silver Nitrite Method is outlined below. This procedure is adapted from the general principles of alkyl nitrite synthesis involving silver nitrite.

Materials:

-

n-Propyl bromide

-

Silver nitrite (AgNO₂)

-

Anhydrous ether (solvent)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

A reaction flask is charged with a suspension of finely powdered silver nitrite in anhydrous ether.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

n-Propyl bromide is added dropwise to the stirred suspension over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is stirred for several more hours at a low temperature.

-

The mixture is then allowed to warm to room temperature and stirred overnight.

-

The solid silver bromide precipitate is removed by filtration.

-

The ethereal solution of n-propyl nitrite is carefully washed with water, followed by a dilute sodium bicarbonate solution to remove any acidic impurities.

-

The organic layer is dried over an anhydrous drying agent.

-

The ether is removed by distillation at atmospheric pressure.

-

The resulting crude n-propyl nitrite is purified by fractional distillation.

Quantitative Data

| Parameter | Value |

| Reactants | |

| n-Propyl Bromide | 1.0 mole equivalent |

| Silver Nitrite | 1.0 - 1.2 mole equivalents |

| Solvent | Anhydrous Ether |

| Reaction Temperature | 0 - 5 °C (initial), Room temperature (final) |

| Reaction Time | 12 - 24 hours |

| Purification | Fractional Distillation |

Experimental Workflow Diagram

Caption: Workflow for the Silver Nitrite Method.

Sodium Nitrite Method

Developed by Cowley and Partington in 1933, this method provides a more cost-effective pathway for the synthesis of n-propyl nitrite.[1] It involves the reaction of n-propanol with sodium nitrite in the presence of a strong acid, typically sulfuric acid or hydrochloric acid. The acid protonates the nitrite ion to form nitrous acid in situ, which then reacts with the alcohol.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of n-propyl nitrite using the sodium nitrite method. This is adapted from established procedures for similar alkyl nitrites.[2][3]

Materials:

-

n-Propanol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Sodium bicarbonate solution (for washing)

-

Saturated sodium chloride solution (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A solution of sodium nitrite in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is immersed in an ice-salt bath to cool the solution to 0°C or below.[3]

-

A pre-cooled mixture of n-propanol and concentrated sulfuric acid (or hydrochloric acid) diluted with a small amount of water is prepared separately and placed in the dropping funnel.[2][3]

-

The acidic alcohol mixture is added dropwise to the vigorously stirred sodium nitrite solution. The rate of addition is controlled to maintain the reaction temperature at or below 0°C to minimize the decomposition of the product.[3][4] A reddish-brown gas (NO₂) may be observed, indicating some product decomposition.[2]

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

The reaction mixture is transferred to a separatory funnel, and the upper organic layer of crude n-propyl nitrite is separated from the lower aqueous layer.[2]

-

The crude product is washed sequentially with water, a dilute sodium bicarbonate solution, and a saturated sodium chloride solution to remove unreacted acid and alcohol.[2][3]

-

The washed n-propyl nitrite is dried over anhydrous sodium sulfate.[2][3]

-

The final product can be purified by distillation, although for many purposes, the dried product is sufficiently pure.[3]

Quantitative Data

| Parameter | Value (Sulfuric Acid) | Value (Hydrochloric Acid) |

| Reactants | ||

| n-Propanol | 1.0 mole equivalent | 1.0 mole equivalent |

| Sodium Nitrite | 1.1 mole equivalents | 1.1 - 1.2 mole equivalents |

| Sulfuric Acid | 0.5 mole equivalents | - |

| Hydrochloric Acid | - | 1.0 - 1.1 mole equivalents |

| Reaction Temperature | -2 to 0 °C | 0 - 5 °C |

| Reaction Time | 1.5 - 2.5 hours | 1 - 2 hours |

| Purification | Separation and Washing, Optional Distillation | Separation and Washing, Optional Distillation |

| Typical Yield | 80-90% (based on similar alkyl nitrites)[3] | 70-85% (based on similar alkyl nitrites) |

Experimental Workflow Diagram

Caption: Workflow for the Sodium Nitrite Method.

References

Distinguishing n-Propyl Nitrite and Isopropyl Nitrite: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key physicochemical properties and analytical methodologies for the differentiation of the structural isomers, n-propyl nitrite and isopropyl nitrite. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and comparative data to facilitate their identification.

Physicochemical Properties

A summary of the key physicochemical properties of n-propyl nitrite and isothis compound is presented in Table 1. These properties, particularly the boiling point and density, offer a preliminary basis for differentiation.

| Property | n-Propyl Nitrite | Isothis compound |

| CAS Number | 543-67-9 | 541-42-4 |

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol | 89.09 g/mol |

| Appearance | Colorless to straw-colored liquid | Clear to pale yellow liquid[1][2] |

| Odor | Sweet, ethereal | Sweet[3] |

| Boiling Point | 46-48 °C[4][5][6] | 39-42 °C[2][7][8] |

| Density | 0.8864 g/cm³ at 20°C[4][5][6] | ~0.867 g/cm³[2] |

| Refractive Index (nD20) | 1.3592 - 1.3613[4][5][6] | 1.3520[8] |

| Solubility | Soluble in alcohol and ether[5][6] | Slightly soluble in water; soluble in organic solvents like ethanol and ether[2][7] |

Analytical Methodologies for Differentiation

While the physical properties provide initial clues, spectroscopic and chromatographic techniques are essential for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like n-propyl nitrite and isothis compound. The two isomers can be distinguished by their retention times and mass fragmentation patterns.

-

Sample Preparation: Dilute the nitrite sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 2 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 150.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Retention Time: Due to its lower boiling point, isothis compound is expected to have a shorter retention time than n-propyl nitrite.

-

Mass Spectra: The fragmentation patterns will be distinct. For n-propyl nitrite, a characteristic fragment is often observed at m/e = 41, which is greater than the peak at m/e = 43.[9] Conversely, iso-alkyl nitrites generally show a greater abundance for the m/e = 43 fragment. The mass spectrum of n-propyl nitrite will show a distinct pattern that can be compared to reference spectra.[9] Similarly, the mass spectrum of isothis compound will have its own characteristic fragmentation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can definitively differentiate between the two isomers based on the chemical shifts and splitting patterns of the signals.

-

Sample Preparation: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

Expected Spectra:

-

n-Propyl Nitrite: Will show three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene (CH₂) protons adjacent to the oxygen.

-

Isothis compound: Will exhibit two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Proton-decoupled mode.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2 s.

-

-

Expected Spectra:

-

n-Propyl Nitrite: Three distinct carbon signals corresponding to the three non-equivalent carbon atoms.

-

Isothis compound: Two carbon signals due to the symmetry of the molecule (one for the two equivalent methyl carbons and one for the methine carbon).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the isomers based on variations in the vibrational frequencies of the C-H and C-O bonds, particularly in the fingerprint region.

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged.

-

Background: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

-

-

Data Analysis: The vapor phase IR spectra of alkyl nitrites show strong absorbances near 1665 and 1620 cm⁻¹ (due to anti and syn R-O-N=O stretches) and around 780 cm⁻¹ (O-N stretch). While these characteristic peaks are present for both isomers, subtle differences in the fingerprint region (1500-600 cm⁻¹) and the C-H stretching region (3000-2850 cm⁻¹) can be used for differentiation. Isothis compound, in particular, has been noted to have a unique spectrum with a shoulder above 1700 cm⁻¹.

Analytical Workflow

The following diagram illustrates a logical workflow for the identification and differentiation of n-propyl nitrite and isothis compound.

Caption: Workflow for the differentiation of n-propyl and isothis compound.

Synthesis Protocols

For research purposes, it may be necessary to synthesize these compounds in the laboratory.

Synthesis of n-Propyl Nitrite

n-Propyl nitrite can be prepared from n-propanol, sodium nitrite, and a dilute acid.[6]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a mixture of 0.2 mL of water, 0.25 mL of concentrated sulfuric acid, and 1 mL of n-propanol.

-

Cooling: Chill the flask in an ice bath.

-

Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite dropwise over a period of 10 minutes with continuous shaking.

-

Work-up: The resulting organic layer is separated, washed with a sodium bicarbonate solution, and then with water.

-

Drying and Purification: The product is dried over anhydrous magnesium sulfate and can be purified by distillation.

Synthesis of Isothis compound

A common method for the synthesis of isothis compound involves the reaction of isopropanol with sodium nitrite in the presence of an acid.

-

Preparation of Reagents:

-

Solution A: Mix 93 mL of pre-cooled 32% (w/w) hydrochloric acid with 49 g of isopropyl alcohol and cool the mixture in an ice-salt bath.

-

Solution B: Dissolve 45 g of sodium nitrite in 80 mL of water in a separate flask.

-

-

Reaction: Vigorously stir Solution B and add Solution A in a steady stream over 10-15 minutes.

-

Separation and Washing: Separate the upper oily layer of isothis compound and wash it with a cold, concentrated sodium bicarbonate solution.

-

Purification: The product can be purified by distillation, with the fraction boiling at 38-39 °C being collected.

Disclaimer: The synthesis of alkyl nitrites should be performed with appropriate safety precautions in a well-ventilated fume hood, as they are volatile and can have physiological effects. Nitrogen dioxide, a toxic gas, may be evolved during the reaction.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. poppersguide.com [poppersguide.com]

- 3. cac.yorku.ca [cac.yorku.ca]

- 4. jascoinc.com [jascoinc.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

Navigating the Matrix: A Technical Guide to the Solubility of Propyl Nitrite in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of propyl nitrite in a range of common organic solvents. Designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound, a volatile and reactive compound, presents unique challenges and opportunities in various chemical applications, from its use as a reagent to its potential role in synthetic pathways. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring safety, and developing robust formulations. This guide addresses the current knowledge gap by providing a centralized resource on the solubility of this compound in organic media. While quantitative data remains limited in publicly accessible literature, this document compiles qualitative assessments and provides a framework for generating precise solubility measurements.

Solubility Profile of this compound

This compound is generally characterized as being soluble in common polar organic solvents. The following table summarizes the available qualitative and miscibility data for n-propyl nitrite and its isomer, isothis compound, which can serve as a useful surrogate for estimating solubility behavior.

| Solvent Class | Solvent | n-Propyl Nitrite Solubility | Isothis compound Solubility | Reference |

| Alcohols | Ethanol | Soluble | Miscible | [1] |

| Ethers | Diethyl Ether | Soluble | Miscible | [1][2] |

| Ketones | Acetone | No Data Available | Miscible | [2] |

Note: "Soluble" indicates that a significant amount of solute dissolves in the solvent, but the exact limit is not specified. "Miscible" implies that the two liquids are completely soluble in each other at all proportions.

The available data strongly suggests that this compound is highly soluble or miscible with polar organic solvents such as alcohols and ethers.[1][3][4] This is consistent with the principle of "like dissolves like," as this compound is a polar molecule. Further quantitative studies are required to establish the precise solubility limits in these and other organic solvents.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from established protocols for volatile compounds.

3.1 Objective: To determine the solubility of n-propyl nitrite in a selected organic solvent at a specified temperature and pressure.

3.2 Materials and Apparatus:

-

n-Propyl nitrite (high purity)

-

Selected organic solvent (analytical grade)

-

Gas-tight syringes

-

Septum-sealed vials of known volume

-

Temperature-controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

-

Volumetric flasks and pipettes

3.3 Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of n-propyl nitrite in the chosen solvent of known concentrations.

-

These standards will be used to create a calibration curve for the GC-FID analysis.

-

-

Sample Preparation (Shake-Flask Method):

-

Add a known volume of the organic solvent to a series of septum-sealed vials.

-

Carefully add an excess amount of n-propyl nitrite to each vial using a gas-tight syringe. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). The agitation speed should be controlled to ensure thorough mixing without causing emulsification.

-

-

Equilibration and Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow for complete phase separation.

-

-

Sample Analysis (Vapor-Phase Gas Chromatography):

-

Carefully withdraw a known volume of the supernatant (the solvent phase) from each vial using a gas-tight syringe, ensuring that none of the undissolved this compound is collected.

-

Inject the sample into the GC-FID.

-

Analyze the resulting chromatogram to determine the concentration of this compound in the solvent by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

The concentration determined from the GC-FID analysis represents the solubility of n-propyl nitrite in the specific organic solvent at the experimental temperature.

-

Repeat the experiment multiple times to ensure reproducibility and calculate the average solubility and standard deviation.

-

3.4 Safety Precautions:

-

This compound is volatile and flammable. All work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to n-Propyl Nitrite (CAS Registry Number: 543-67-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-propyl nitrite, a chemical compound with applications in organic synthesis and potential physiological effects. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and elucidates its primary biological mechanism of action.

Chemical Identity and Properties

n-Propyl nitrite, also known as nitrous acid n-propyl ester, is an alkyl nitrite with the chemical formula C₃H₇NO₂.[1][2] Its unique CAS Registry Number is 543-67-9 .[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of n-propyl nitrite are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Registry Number | 543-67-9 | [1][2][3] |

| Molecular Formula | C₃H₇NO₂ | [1][2][3] |

| Molecular Weight | 89.09 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Appearance | Colorless liquid with a sweet, ethereal odor. | [4] |

| Boiling Point | 46-48 °C at 760 mmHg | [1][2] |

| Density | 0.8864 g/cm³ at 20°C | [1][2] |

| Refractive Index (n_D²⁰) | 1.3592 - 1.3613 | [1][2] |

| Solubility | Soluble in alcohol and ether. | [1] |

| Flash Point | 61°F |

Spectral Data

-

Mass Spectrometry (MS): The electron ionization mass spectrum of n-propyl nitrite is characterized by a molecular ion peak (M+) at m/z = 89. Key fragmentation peaks can be observed, which are instrumental in its identification.[5]

-

Infrared Spectroscopy (IR): The vapor-phase infrared spectrum of n-propyl nitrite displays characteristic strong absorbances for the nitrite group. These include anti and syn N=O stretching modes, typically found around 1665 cm⁻¹ and 1620 cm⁻¹, respectively, and an O-N stretch near 780 cm⁻¹.[6] The C-H stretching region is observed between 2880-3000 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Protocols

The synthesis of n-propyl nitrite can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from n-Propanol and Sodium Nitrite

This method is an adaptation of the general procedure for synthesizing alkyl nitrites from the corresponding alcohol.[8][9][10]

Materials:

-

n-Propanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Distilled water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the three-necked flask, prepare a solution of sodium nitrite in water.

-

Cool the flask in an ice-salt bath to 0°C with continuous stirring.

-

Separately, prepare a cooled solution of n-propanol and concentrated sulfuric acid in water.

-

Slowly add the acidic alcohol solution to the stirred sodium nitrite solution via the dropping funnel, ensuring the temperature is maintained at or below 0°C. The addition should be dropwise to control the exothermic reaction and prevent the formation of nitrogen dioxide gas.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Transfer the reaction mixture to a separatory funnel. The upper layer is the crude n-propyl nitrite.

-

Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a saturated sodium chloride solution to aid in phase separation.

-

Dry the n-propyl nitrite over anhydrous magnesium sulfate or sodium sulfate.

-

Decant the dried liquid and purify by distillation, collecting the fraction boiling at 46-48°C.

Synthesis from n-Propyl Bromide and Silver Nitrite

This method is based on the reaction of an alkyl halide with silver nitrite.[11]

Materials:

-

n-Propyl bromide

-

Silver nitrite (AgNO₂)

-

Anhydrous ether

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In the three-necked flask, prepare a stirred suspension of silver nitrite in anhydrous ether.

-

Cool the flask in an ice bath.

-

Add n-propyl bromide dropwise to the silver nitrite suspension over a period of about 2 hours while stirring vigorously.

-

Continue stirring the mixture in the ice bath for 24 hours.

-

Remove the ice bath and continue stirring at room temperature for approximately 40 hours, or until a negative test for halides is obtained for the supernatant.

-

Filter the reaction mixture to remove the silver salts. Wash the precipitate with two portions of anhydrous ether and combine the ether washings with the filtrate.

-

Distill the combined ethereal solution at atmospheric pressure to remove the ether.

-

The residue can be further purified by fractional distillation under reduced pressure to yield n-propyl nitrite.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of n-propyl nitrite from n-propanol.

Caption: Workflow for the synthesis of n-propyl nitrite from n-propyl bromide.

Biological Signaling Pathway

n-Propyl nitrite, like other alkyl nitrites, primarily exerts its physiological effects through vasodilation. This is achieved via the nitric oxide (NO) signaling pathway.[12][13][14]

Caption: NO/cGMP signaling pathway for n-propyl nitrite-induced vasodilation.

References

- 1. n-Propyl Nitrite [drugfuture.com]

- 2. Propyl nitrite (543-67-9) for sale [vulcanchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C3H7NO2 | CID 10979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. dl.astm.org [dl.astm.org]

- 7. spectrabase.com [spectrabase.com]

- 8. cac.yorku.ca [cac.yorku.ca]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Propyl Nitrite: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propyl nitrite has emerged as a valuable and versatile reagent in modern organic synthesis, offering a convenient source of the nitroso group (–N=O) and nitric oxide (NO). Its applications span a range of transformations, including the diazotization of primary aromatic amines for the synthesis of aryl halides and other derivatives, the nitrosation of carbanions to generate valuable synthetic intermediates such as α-keto oximes, and as a controlled source of nitric oxide for various synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in these key synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Diazotization of Primary Aromatic Amines: The Sandmeyer Reaction

This compound serves as an efficient diazotizing agent for primary aromatic amines, forming highly reactive diazonium salts. These intermediates can be readily converted to a variety of functional groups in the presence of a suitable catalyst, most notably in the Sandmeyer reaction for the synthesis of aryl halides. This compound offers an alternative to the traditional use of sodium nitrite under strongly acidic aqueous conditions, allowing for reactions to be performed in organic solvents under milder conditions.

Application: Synthesis of Aryl Halides

This compound, in conjunction with copper(II) halides, facilitates the conversion of arylamines to the corresponding aryl chlorides and bromides. This method is particularly useful for substrates that are sensitive to harsh aqueous acidic conditions.

Table 1: Synthesis of Aryl Halides using this compound

| Starting Material (Arylamine) | Product (Aryl Halide) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Chlorobenzene | This compound, CuCl₂ | Acetonitrile | 65 | 1 | 75-85 |

| p-Toluidine | p-Chlorotoluene | This compound, CuCl₂ | Acetonitrile | 65 | 1 | 80-90 |

| Aniline | Bromobenzene | This compound, CuBr₂ | Acetonitrile | 65 | 1 | 70-80 |

| p-Toluidine | p-Bromotoluene | This compound, CuBr₂ | Acetonitrile | 65 | 1 | 75-85 |

Experimental Protocol: Synthesis of Chlorobenzene from Aniline

Materials:

-

Aniline

-

This compound

-

Copper(II) chloride (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add anhydrous copper(II) chloride (1.2 mmol).

-

Heat the mixture to 65 °C.

-

Slowly add this compound (1.5 mmol) to the reaction mixture over 10 minutes.

-

Stir the reaction mixture at 65 °C for 1 hour.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes) to afford chlorobenzene.

Diagram 1: Logical Workflow for Sandmeyer Reaction

gas chromatography methods for analyzing alkyl nitrites

An in-depth guide to the gas chromatographic analysis of alkyl nitrites, providing detailed methodologies for researchers, scientists, and drug development professionals.

Introduction

Alkyl nitrites, colloquially known as "poppers," are volatile, short-acting vasodilators.[1][2] While compounds like amyl nitrite have legitimate medical applications in treating angina pectoris, a wide range of alkyl nitrites (including isobutyl, n-butyl, and isopropyl nitrite) are often used recreationally.[1][2][3] Their analysis is crucial for forensic toxicology, quality control of pharmaceutical products, and understanding their physiological and toxicological effects, which can include dizziness, hypotension, and potentially fatal methemoglobinemia.[3][4][5]

Due to their high volatility and thermal instability, gas chromatography (GC) is the most reliable analytical technique for their separation and quantification.[2][6] A significant challenge in their analysis is their propensity to degrade via hydrolysis or photolysis into their corresponding alcohols.[3][4][7] Consequently, analytical methods often target either the parent alkyl nitrite, its degradation products, or both simultaneously. Headspace sampling is particularly well-suited for these volatile compounds, minimizing sample preparation and reducing the risk of thermal degradation in the GC inlet.[4][7]